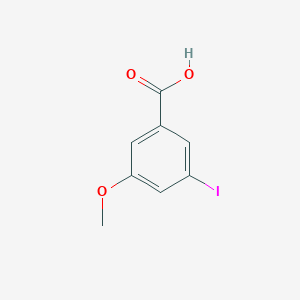

3-Iodo-5-methoxybenzoic acid

Description

3-Iodo-5-methoxybenzoic acid is a halogenated aromatic carboxylic acid featuring an iodine atom at the 3-position and a methoxy group at the 5-position of the benzene ring. Its molecular formula is C₈H₇IO₄, with a molecular weight of 310.05 g/mol (exact mass may vary slightly depending on isotopic composition). This compound is primarily used in medicinal chemistry as a building block for drug candidates and in radiolabeling studies due to its stability and reactivity in coupling reactions .

Properties

IUPAC Name |

3-iodo-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGXFKIAZDJQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxybenzoic acid typically involves the iodination of 5-methoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure the selective iodination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of 3-Iodo-5-methoxybenzoic acid may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can modify the benzoic acid core.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-5-methoxybenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Iodo-5-methoxybenzoic acid exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-iodo-5-methoxybenzoic acid with analogs differing in substituent type, position, or functional groups. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Substituent Position and Electronic Effects

Key Insight : The position of the methoxy group relative to the carboxylic acid significantly affects acidity. A para-substituted OMe (as in 3-iodo-4-methoxybenzoic acid) increases electron-withdrawing effects, lowering pKa compared to the meta-substituted analog .

Functional Group Variations

Key Insight: Replacing the carboxylic acid with an ester (methyl ester) improves membrane permeability, making it suitable for prodrug strategies. The sulfonamide group in 3-iodo-5-[(methanesulfonyl)amino]benzoic acid introduces hydrogen-bonding capacity, which may enhance target binding in drug design .

Halogen and Alkoxy Substitutions

Key Insight : Halogen type impacts reactivity. Iodine’s larger atomic radius facilitates nucleophilic substitution in radiochemistry, whereas bromine/chlorine derivatives are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) . The hydroxy group in 3-chloro-2,4-difluoro-5-hydroxybenzoic acid increases polarity, limiting blood-brain barrier penetration compared to methoxy analogs .

Biological Activity

3-Iodo-5-methoxybenzoic acid is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

3-Iodo-5-methoxybenzoic acid features a benzene ring substituted with an iodine atom and a methoxy group. Its molecular formula is . The presence of iodine enhances its visibility in imaging studies, while the methoxy group contributes to its chemical reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that 3-iodo-5-methoxybenzoic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating its potency against pathogens such as Vibrio harveyi and Vibrio parahaemolyticus .

| Compound | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| 3-Iodo-5-methoxybenzoic acid | 100 | 81.7 (V. harveyi) |

| DIMPBA | 100 | 30.3 (V. parahaemolyticus) |

2. Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects. It acts by modulating specific pathways involved in inflammation, making it a candidate for developing treatments for inflammatory diseases .

3. Anticancer Potential

Emerging studies suggest that 3-iodo-5-methoxybenzoic acid may have anticancer properties, particularly through its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis . Its structural characteristics allow it to bind to specific receptors or enzymes, potentially inhibiting tumor growth.

The biological activity of 3-iodo-5-methoxybenzoic acid is largely attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can bind to receptors that mediate physiological responses, influencing processes such as inflammation and cell growth.

1. Pharmaceutical Synthesis

3-Iodo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory conditions and cancer . Its unique properties facilitate the development of complex molecules with desired therapeutic effects.

2. Agricultural Uses

The compound has potential applications in agriculture as a biopesticide or growth regulator. Its antimicrobial properties can help manage plant diseases, while its growth-modulating effects can enhance crop yields .

Case Studies

Several studies have highlighted the efficacy of 3-iodo-5-methoxybenzoic acid in different experimental setups:

- Antimicrobial Efficacy Study: A study demonstrated that the compound significantly reduced bacterial load in infected models, showcasing its potential as an antimicrobial agent.

- Inflammation Model: In vivo experiments indicated that treatment with the compound led to reduced markers of inflammation in animal models.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing 3-Iodo-5-methoxybenzoic acid in laboratory settings?

- Methodology : Aromatic iodination is commonly achieved via electrophilic substitution using iodine monochloride (ICl) or iodine with oxidizing agents (e.g., HIO₃) under acidic conditions. For methoxy-substituted benzoic acids, regioselective iodination can be guided by the directing effects of the methoxy and carboxylic acid groups. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product. Metal-catalyzed cross-coupling reactions (e.g., Heck or Suzuki) may further functionalize the iodinated intermediate .

Q. Which analytical techniques are critical for characterizing the purity and structure of 3-Iodo-5-methoxybenzoic acid?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and functional groups. The iodine atom’s deshielding effect aids in identifying aromatic proton splitting.

- Infrared Spectroscopy (IR) : Detects carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement resolves absolute configuration and intermolecular interactions .

Q. What are the primary research applications of 3-Iodo-5-methoxybenzoic acid in organic synthesis and medicinal chemistry?

- Applications :

- Cross-Coupling Reactions : The iodine atom serves as a handle for palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to construct biaryl motifs prevalent in pharmaceuticals .

- Drug Intermediate : Used to synthesize thromboxane receptor antagonists or kinase inhibitors, leveraging its aromatic and carboxylic acid functionalities.

- Metal Coordination : The carboxylic acid group can chelate metal ions for catalytic or material science applications.

Advanced Questions

Q. How can researchers optimize regioselectivity in cross-coupling reactions involving 3-Iodo-5-methoxybenzoic acid?

- Methodology :

- Catalyst-Ligand Systems : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance selectivity. Polar solvents (DMF, DMSO) improve solubility and reaction efficiency.

- Temperature Control : Lower temperatures (50–80°C) reduce side reactions.

- Substrate Preactivation : Convert the carboxylic acid to a methyl ester to minimize interference during coupling. Post-reaction hydrolysis regenerates the acid .

Q. What crystallographic approaches are recommended for determining the crystal structure of 3-Iodo-5-methoxybenzoic acid?

- Methodology :

- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Data Collection : Use synchrotron radiation or Mo-Kα sources for high-resolution data.

- Structure Refinement : SHELXL (via Olex2 interface) refines heavy-atom positions, hydrogen bonding, and thermal parameters. Validate with R-factor (<5%) and residual density maps .

Q. What are the key considerations for handling and storing 3-Iodo-5-methoxybenzoic acid to ensure stability?

- Protocols :

- Light Sensitivity : Store in amber glassware or opaque containers to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) in sealed containers under inert gas (N₂/Ar).

- Temperature : Long-term storage at –20°C minimizes decomposition. Avoid proximity to oxidizing agents .

Q. How can computational chemistry methods aid in predicting the reactivity of 3-Iodo-5-methoxybenzoic acid in synthetic pathways?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Transition state modeling (e.g., iodine displacement) predicts reaction barriers.

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to guide drug design.

- Solvent Effects : COSMO-RS simulations optimize solvent selection for reactions or crystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.